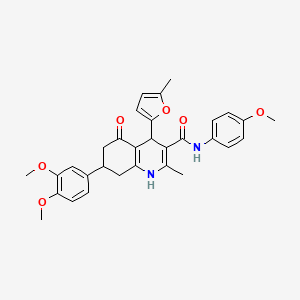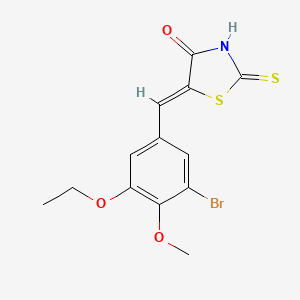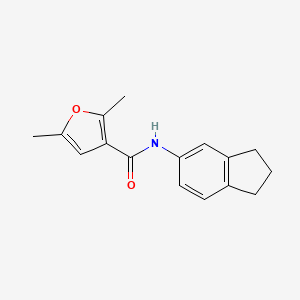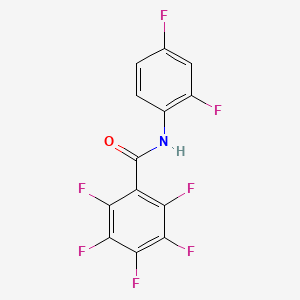
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C31H32N2O6 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 528.22603674 g/mol and the complexity rating of the compound is 984. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research on Heterocyclic Amines and Methoxyphenyl Compounds
Heterocyclic amines (HCAs) like MeIQx and PhIP, which are structurally related to the compound due to their complex aromatic systems, are known for their formation during the cooking of meat and their biological activity. Studies on these compounds focus on their metabolic pathways, toxicology, and potential carcinogenicity in both human and rodent models. The research highlights the importance of understanding the metabolic activation and detoxification processes of these compounds, which could be relevant for the compound due to its structural complexity and potential bioactivity (Turteltaub et al., 1999).
Application in Disease Models
Quinoline derivatives, such as the immunomodulator linomide, demonstrate significant potential in treating diseases like secondary progressive multiple sclerosis. Linomide's mechanism, which involves modulating the immune system and possibly affecting neuroinflammation and neurodegeneration, could offer insights into the therapeutic potential of complex quinoline compounds. This suggests that the compound may also have applications in modulating immune responses or treating neurological conditions, pending research into its specific biological activities (Karussis et al., 1996).
Toxicological Considerations
Understanding the toxicological profile and metabolism of compounds is crucial for their application in scientific research and potential therapeutic use. Studies on related compounds emphasize the importance of identifying metabolic pathways, potential toxicities, and the role of specific enzymes in metabolizing these compounds. For example, research on the metabolism of HCAs in humans and rodents provides a basis for investigating the metabolic fate and toxicological impact of similar complex compounds (Hirofumi Ushiyama et al., 1991).
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c1-17-6-12-26(39-17)30-28(31(35)33-21-8-10-22(36-3)11-9-21)18(2)32-23-14-20(15-24(34)29(23)30)19-7-13-25(37-4)27(16-19)38-5/h6-13,16,20,30,32H,14-15H2,1-5H3,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVCTJTKMBJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4575975.png)

![3-allyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4575977.png)
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4575997.png)
![methyl [5-(3-bromo-4-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4576002.png)
![3-(1-benzofuran-2-yl)-4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4576004.png)

![4-[(4-tert-butylphenyl)sulfonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4576015.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4576023.png)

![N-[3-(4-morpholinyl)propyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4576036.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4576042.png)

